molecular formula C21H27ClFN3O2 B15114083 1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B15114083
M. Wt: 407.9 g/mol
InChI Key: UUSCBESNIRUFOQ-UHFFFAOYSA-N
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Description

1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group and a but-2-yn-1-yl group

Preparation Methods

The synthesis of 1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride.

    Formation of the piperidin-4-yl intermediate: The 2-chloro-6-fluorobenzoyl chloride is then reacted with piperidine to form the piperidin-4-yl intermediate.

    Coupling with but-2-yn-1-yl group: The piperidin-4-yl intermediate is then coupled with but-2-yn-1-ol under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(2-chloro-6-fluorobenzoyl)piperidin-4-one: This compound shares the 2-chloro-6-fluorobenzoyl group but differs in the rest of the structure.

    1-Chloro-2,4-difluorobenzene: This compound has a similar benzoyl group but lacks the piperazine and but-2-yn-1-yl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27ClFN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C21H27ClFN3O2/c1-24-12-14-25(15-13-24)9-2-3-16-28-17-7-10-26(11-8-17)21(27)20-18(22)5-4-6-19(20)23/h4-6,17H,7-16H2,1H3

InChI Key

UUSCBESNIRUFOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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